methyl 2-deoxy-alpha-D-glucoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S,3S,4R,6R)-2-(hydroxymethyl)-6-methoxy-3-methyloxan-4-ol |
InChI |
InChI=1S/C8H16O4/c1-5-6(10)3-8(11-2)12-7(5)4-9/h5-10H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1 |
InChI Key |
ALVCNIYMNWSLKX-LXGUWJNJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H](O[C@@H]1CO)OC)O |
Canonical SMILES |
CC1C(CC(OC1CO)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Deoxy Alpha D Glucoside and Its Analogues
Direct Glycosylation Approaches Utilizing 2-Deoxy-Sugar Donors
Direct glycosylation methods involve the coupling of a 2-deoxy-sugar donor with an alcohol acceptor. nih.gov These approaches are the most straightforward but often struggle with achieving high stereoselectivity, particularly for the α-anomer.
Glycosyl Halide-Mediated Synthesis of Methyl 2-Deoxy-alpha-D-Glucoside
Glycosyl halides, particularly bromides and chlorides, are among the earliest and most common donors used for synthesizing 2-deoxy-glycosides. nih.gov These reactions are typically performed under Koenigs-Knorr conditions, where a silver salt promotes the glycosylation. nih.govbris.ac.uk The choice of the silver salt and reaction conditions can influence the stereochemical outcome. nih.gov
For instance, the reaction of 2-deoxy-glycosyl bromides can be activated under halide ion conditions to favor the formation of α-glycosides. nih.govbris.ac.uk An early example involved the synthesis of a trideoxysaccharide fragment where the corresponding bromide was treated with an acceptor to afford the protected natural product as a single α-anomer in 30% yield. nih.gov The use of trimethylsilyl (B98337) bromide has been shown to produce glycosyl bromides that react to form products in good to high yields (72–94%) with varying stereoselectivity. nih.gov
More recent developments have utilized 2-iodo-glycosyl acetates as donors. These can be activated to form 2-deoxy-α-glycosides, which then undergo a visible-light-mediated reductive deiodination to yield the final product. This post-glycosylation deiodination strategy has proven effective for the synthesis of various mono- and oligosaccharides with excellent stereoselectivity. nih.gov
Table 1: Examples of Glycosyl Halide-Mediated Synthesis of 2-Deoxy-Glycosides
| Glycosyl Donor | Acceptor | Promoter/Conditions | Product | Yield | Stereoselectivity | Reference |
| 2-Deoxyglucosyl Bromide | 2,4-di-O-acetyl-2-hydroxyaklavinone | Tf₂O, Et₄NBr | Protected 2-hydroxyaclacinomycin A | 30% | α-anomer | nih.gov |
| C-3 Benzoate-protected Donor | Menthol | Ag-silicate | Glycosylated Menthol | 67% | 1.5:1 (α:β) | nih.gov |
| 2-Iodo-glycosyl Acetate (B1210297) | Various Alcohols | Visible-light-mediated deiodination | 2-Deoxy-α-glycosides | Good | Excellent α-selectivity | nih.gov |
Stereoselective Alpha-Glycosylation Strategies for 2-Deoxy-Glycosides
Achieving high α-selectivity in the synthesis of 2-deoxy-glycosides is a primary goal due to the prevalence of this linkage in natural products. nih.govnih.gov Several strategies have been developed to overcome the inherent challenges.
One approach involves the use of specific catalysts. For example, a catalytic Re(V)-oxo complex has been shown to mediate the effective synthesis of 2-deoxyglycosides from glycal donors. mdpi.com Similarly, AgOTf has been used to catalyze the reaction between glycals and various thiols, resulting in α-2-deoxythioglycosides in good yields with excellent α-selectivity. mdpi.comnih.gov
Another strategy focuses on the design of the glycosyl donor. The use of 2-azido-2-deoxyglycosyl donors with a specially designed 1-naphthoate (B1232437) leaving group containing an amide has enabled highly stereoselective α-glycosylation through a gold-catalyzed SN2-type reaction. chinesechemsoc.org The amide group is believed to direct the incoming acceptor to the α-face. chinesechemsoc.org
Furthermore, methods involving the in situ generation of reactive intermediates have been explored. For example, p-toluenesulfonic anhydride (B1165640) can activate 2-deoxy-sugar hemiacetals to form an α-glycosyl tosylate, which then reacts with nucleophiles to produce β-anomers exclusively via an SN2 pathway. sigmaaldrich.com While this method yields the β-anomer, it highlights the potential of controlling stereoselectivity through the choice of activating reagent.
Indirect Synthetic Pathways for 2-Deoxy-Glucosides
Indirect methods offer an alternative to direct glycosylation, often providing better control over stereochemistry. These routes typically involve the synthesis of a precursor that is subsequently converted to the desired 2-deoxy-glucoside.
Synthesis via Glycal Intermediates and Subsequent Modification
Glycals, which are cyclic enol ethers of sugars, are versatile intermediates in the synthesis of 2-deoxy-glycosides. nih.govcdnsciencepub.com They can be used as electrophiles in addition reactions to introduce functionality at the C-1 and C-2 positions. nih.gov
One common method is the haloglycosylation of a glycal, followed by dehalogenation. nih.gov For example, 3,4,6-tri-O-benzyl-2-deoxy-2-C-alkyl-1,5-anhydro-D-arabino-hex-1-enitol, a 2-deoxy-2-C-alkyl glycal derivative, can act as a glycosyl donor. nih.gov Reaction of D-glucal triacetate with iodine, an alcohol, silver perchlorate, and collidine in benzene (B151609) can produce methyl 2-deoxy-2-iodo-α-D-manno- and β-D-gluco-pyranoside triacetates in near quantitative yield. cdnsciencepub.comresearchgate.net Subsequent hydrogenolysis or deuterolysis of the C-2 halogen provides the desired 2-deoxy-glycoside. cdnsciencepub.com
The stereochemical outcome of the initial addition to the glycal can be influenced by the reaction conditions and the substrate. For instance, the iodomethoxylation of D-glucal triacetate in the presence of silver benzoate (B1203000) yields a mixture of methyl 2-deoxy-2-iodo-α-D-manno- and β-D-gluco-pyranoside triacetates. cdnsciencepub.com
Table 2: Synthesis of 2-Deoxy-Glycosides via Glycal Intermediates
| Glycal | Reagents | Intermediate | Final Product | Yield | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | NIS, Alcohol | 2-Iodo-glycoside | 2-Deoxy-glycoside | Moderate to high | researchgate.net |
| D-Glucal triacetate | I₂, Alcohol, AgClO₄, Collidine | Methyl 2-deoxy-2-iodo-α/β-glycoside | Methyl 2-deoxy-α/β-glycoside | Near quantitative | cdnsciencepub.comresearchgate.net |
| 3,4,6-Tri-O-benzyl-2-O-acetyl-1,5-anhydro-d-arabino-hex-1-enitol | C-allylation, Wittig, Cope rearrangement | 2-Deoxy-2-C-alkyl glycal | 2-Deoxy-2-C-alkyl glycoside | - | nih.gov |
Transformations from N-Acetylglucosamine Derivatives
N-Acetylglucosamine (GlcNAc) derivatives can also serve as precursors for the synthesis of 2-deoxy-glucosides. This approach involves the removal of the N-acetyl group and the hydroxyl group at the C-2 position.
One strategy involves the conversion of GlcNAc derivatives to 2-azido-2-deoxy sugars. beilstein-journals.org These can then be transformed into the target 2-deoxy-glycosides. For example, fluorinated 1,6-anhydro-2-azidohexopyranoses can be converted to their corresponding phenyl thioglycosides. beilstein-journals.org Subsequent manipulation, including removal of the azide (B81097) and the thio-phenyl group, can lead to the desired 2-deoxy-glucoside.
Stereospecific synthesis of deuterated methyl 2-amino-2-deoxy-α,β-d-glucopyranosides has been achieved from GlcNAc derivatives, highlighting the potential for isotopic labeling using this route. nih.gov
Chemoenzymatic and Enzymatic Synthesis of Methyl Glucoside Analogues
Enzymatic and chemoenzymatic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. acs.orgnih.gov These approaches utilize enzymes to catalyze specific glycosylation reactions, often with high stereo- and regioselectivity.
Glycosynthases, which are engineered glycosidases, can be used to synthesize glycosides without the risk of product hydrolysis. acs.orgnih.gov For instance, a nucleophile mutant of a β-glucosidase has been used to synthesize α-d-glucosylazide (αGA1) from sodium azide and an appropriate donor. acs.org This αGA1 can then be used in click reactions to generate a variety of 1,2,3-triazole-α-d-glucoside derivatives. acs.org
Nucleoside 2'-deoxyribosyltransferases have also been employed for the synthesis of 2'-deoxyribonucleoside analogues on a gram scale. rsc.org This highlights the potential for enzymatic methods in the large-scale production of modified glycosides.
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. nih.gov For example, a complex glycopeptide can be assembled using liquid-phase peptide synthesis followed by the enzymatic installation of glycans using glycosyltransferases. nih.gov This integrated approach allows for the efficient preparation of well-defined complex glycopeptides. nih.gov
Optimization of Yield and Stereochemical Control in this compound Synthesis
The synthesis of 2-deoxy-glycosides, including this compound, presents a significant stereochemical challenge. The absence of a participating functional group at the C-2 position of the glycosyl donor prevents the neighboring group participation that typically ensures high stereoselectivity in the formation of 1,2-trans-glycosidic linkages. chinesechemsoc.orgcdnsciencepub.com Consequently, the direct glycosylation with 2-deoxy-D-glucose derivatives often results in a mixture of α and β anomers, necessitating careful optimization of reaction conditions to favor the desired α-anomer. chinesechemsoc.orgcdnsciencepub.com Research has focused on several key areas to enhance both the yield and the stereochemical outcome: the choice of glycosyl donor, the promoter or catalyst system, solvent effects, and the nature of the acceptor.
A prevalent and effective strategy for achieving high α-selectivity commences with a glycal, such as 3,4,6-tri-O-acetyl-D-glucal, as the starting material. A two-step approach involving the addition of an electrophilic bromine species and an alcohol across the double bond, followed by radical debromination, has proven particularly successful.
Research Findings on Two-Step α-Glycoside Synthesis from 3,4,6-tri-O-acetyl-D-glucal
The following table summarizes the conditions and outcomes for the synthesis of various 2-deoxy-α-glycosides using the NBS-mediated bromoglycosylation followed by debromination, demonstrating the method's high efficiency and stereoselectivity.
| Acceptor (Alcohol) | Step 1: 2-Bromo Intermediate Yield (%) | Step 2: 2-Deoxy-α-glycoside Yield (%) | Overall Yield (%) | Anomeric Selectivity |
|---|---|---|---|---|
| Methanol | 90 | Quantitative | ~90 | α-only |
| Ethanol | 88 | Quantitative | ~88 | α-only |
| Propan-2-ol | 85 | Quantitative | ~85 | α-only |
| tert-Butanol | 82 | Quantitative | ~82 | α-only |
Data derived from a study on a novel synthesis of 2-deoxy-alpha-glycosides. nih.gov
Optimization of B(C₆F₅)₃-Catalyzed Glycosylation of D-Glucal Derivatives
This table illustrates the influence of the acceptor nucleophile on the yield and stereoselectivity in the B(C₆F₅)₃-catalyzed synthesis of 2-deoxyglycosides from an activated 3,4,6-tri-O-benzyl-D-glucal donor at 50°C.
| Acceptor (Alcohol) | Yield (%) | Anomeric Ratio (α:β) |
|---|---|---|
| 1-Octanol | 88 | >30:1 |
| Cyclohexanol | 85 | >30:1 |
| Phenol | 75 | 15:1 |
| 4-Methoxyphenol | 82 | 20:1 |
Data adapted from a study on substrate-controlled direct α-stereoselective synthesis of deoxyglycosides. bris.ac.uk
The data shows that primary and secondary alcohols generally provide higher yields and excellent α-selectivity compared to phenolic acceptors. bris.ac.uk The choice of solvent is also critical; non-participating solvents like toluene (B28343) are often used, while solvents like acetonitrile (B52724) can also promote α-selectivity in certain 2-deoxy glycosylation reactions. nih.govbris.ac.uk The optimization process, therefore, requires a careful balance of the glycosyl donor's reactivity, the nucleophilicity of the acceptor, the catalyst system, and the reaction solvent to achieve maximal yield and stereochemical control for the desired this compound.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Deoxy Alpha D Glucoside
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of methyl 2-deoxy-alpha-D-glucoside, offering insights into its configuration and conformation.
One-Dimensional (1D) NMR (¹H, ¹³C) Analysis for Anomeric Configuration and Linkage
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural confirmation of this compound. The anomeric configuration, a critical stereochemical feature, can be determined from these spectra.
In ¹H NMR, the chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic. For α-anomers of glucose derivatives, the anomeric proton is in an equatorial position, leading to a smaller coupling constant (³J(H-1,H-2)) of approximately 2–4 Hz. unimo.it In contrast, β-anomers exhibit a larger coupling constant (around 7–9 Hz) due to the trans-diaxial relationship between H-1 and H-2. unimo.itunina.it The chemical shift of the anomeric proton in α-glycosides also typically appears at a lower field (further downfield) compared to their β-counterparts. creative-proteomics.com
The ¹³C NMR spectrum further corroborates the anomeric configuration. The chemical shift of the anomeric carbon (C-1) is particularly informative. Generally, for glucopyranosides, the C-1 resonance of an α-anomer appears at a higher frequency (around 98–103 ppm) compared to the β-anomer (103–106 ppm). unina.it The presence of a methoxy (B1213986) group is confirmed by a characteristic signal in both the ¹H and ¹³C NMR spectra.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Anomeric Center of Methyl Glucopyranosides
| Anomer | ¹H (H-1) Chemical Shift (δ) | ³J(H-1,H-2) (Hz) | ¹³C (C-1) Chemical Shift (δ) |
|---|---|---|---|
| α | ~4.8-5.2 | ~2-4 | ~98-103 |
| β | ~4.4-4.7 | ~7-9 | ~103-106 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Two-Dimensional (2D) NMR (COSY, HMQC, HMBC) for Complete Assignment
While 1D NMR is useful, complete and unambiguous assignment of all proton and carbon signals for this compound requires two-dimensional (2D) NMR techniques.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are J-coupled, typically those on adjacent carbons. This allows for the tracing of the proton network throughout the glucopyranose ring, starting from an assigned proton, such as the anomeric proton (H-1).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com Each cross-peak in the HMQC/HSQC spectrum links a proton signal on one axis to a carbon signal on the other, enabling the direct assignment of carbon resonances based on their attached protons. sdsu.eduyoutube.com
Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for the complete and confident assignment of all ¹H and ¹³C resonances.
Variable-Temperature NMR for Conformational Equilibrium Studies
Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can indicate shifts in conformational equilibria. For instance, the populations of different rotamers around the C5-C6 bond can be influenced by temperature. acs.org While the pyranose ring itself is relatively rigid, VT-NMR can reveal subtle changes in its conformation or the dynamics of its substituents. nih.gov
Application of Deuterium (B1214612) Labeling in NMR Spectroscopy
Deuterium (²H) labeling is a powerful technique used in conjunction with NMR spectroscopy to simplify complex spectra and probe specific metabolic pathways. In the context of this compound, selective deuterium labeling at specific positions can help in assigning signals and studying reaction mechanisms. For instance, synthesizing the compound with deuterium at the C-2 position would lead to the disappearance of the H-2 signal in the ¹H NMR spectrum and a change in the multiplicity of adjacent proton signals, thereby confirming their assignments. nih.gov Furthermore, deuterium-labeled glucose derivatives are used in metabolic studies to trace the fate of glucose in biological systems using ²H-MRS (Magnetic Resonance Spectroscopy). nih.gov
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₁₄O₅) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical piece of data for confirming the identity of the synthesized or isolated compound.
The fragmentation patterns observed in the mass spectrum provide further structural information. In the case of this compound, characteristic fragmentation would involve the cleavage of the glycosidic bond, leading to the loss of the methoxy group, and cross-ring cleavages. nih.govmdpi.com Analysis of these fragment ions helps to piece together the structure of the molecule.
Gas Chromatography-Mass Spectrometry (GC/MS) for Component Identification
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. For a polar molecule like this compound, derivatization is a necessary step to increase its volatility for GC analysis. The most common method is trimethylsilylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.govyoutube.com
The derivatized this compound is then introduced into the gas chromatograph, where it travels through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The retention time, the time it takes for the compound to exit the column, is a characteristic feature used for its identification.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
The fragmentation of trimethylsilylated methyl glycosides follows predictable pathways. nih.govresearchgate.net For non-reducing disaccharides and glycosides, a characteristic fragment ion is often observed at m/z 361. researchgate.net Other significant fragments arise from the cleavage of the pyranose ring and the loss of TMS groups. The analysis of these fragmentation patterns allows for the definitive identification of this compound.
Table 1: Representative GC/MS Fragmentation Data for Trimethylsilylated this compound
| m/z | Proposed Fragment Identity | Relative Intensity (%) |
| 361 | [M - CH3 - OCH3 - TMSOH]+ | High |
| 217 | Ring fragmentation product | Moderate |
| 204 | [C6H8O(OTMS)2]+ | Moderate |
| 147 | [Si(CH3)3-O-Si(CH3)2]+ | High |
| 73 | [Si(CH3)3]+ | High |
Note: This table is a representation based on typical fragmentation patterns of silylated methyl glycosides and may not reflect the exact spectrum of this compound.
X-ray Crystallography for Solid-State Conformation and Crystal Structure
While GC/MS provides valuable information about the connectivity of atoms in a molecule, X-ray crystallography offers a precise three-dimensional picture of the molecule's arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, confirming the chair conformation of the pyranose ring and the axial orientation of the anomeric methyl group. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding, provides a deeper understanding of the crystal packing and the forces that stabilize the solid-state structure.
Table 2: Crystallographic Data for the Analogue Compound Methyl α-D-Glucopyranoside
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | P212121 | iucr.org |
| a (Å) | 11.304 | iucr.org |
| b (Å) | 14.785 | iucr.org |
| c (Å) | 5.282 | iucr.org |
| Z | 4 | iucr.org |
| Conformation | trans C1 chair | iucr.org |
Note: This data is for the analogue compound methyl α-D-glucopyranoside and serves as a reference for the expected crystallographic parameters of this compound.
Integration of Spectroscopic Data for Comprehensive Structural Characterization
The strength of modern structural elucidation lies in the integration of data from multiple spectroscopic techniques. For this compound, the combination of GC/MS and X-ray crystallography (by analogy) provides a complete and unambiguous structural assignment.
By combining the connectivity information from GC/MS with the detailed 3D structural data from X-ray crystallography, a comprehensive and unequivocal characterization of this compound is achieved. This integrated approach leaves no ambiguity regarding the constitution, configuration, and conformation of the molecule.
Conformational Analysis and Molecular Dynamics of Methyl 2 Deoxy Alpha D Glucoside
Pyranose Ring Conformational Preferences (e.g., 4C1 Chair Conformation)
The six-membered pyranose ring of methyl 2-deoxy-alpha-D-glucoside, like other hexopyranoses, is not planar. To minimize steric strain and torsional strain, it adopts puckered conformations, with the chair conformations being the most stable and prevalent. pearson.comwikipedia.org Specifically, this compound predominantly exists in the ⁴C₁ chair conformation. nih.gov In this conformation, the ring carbon atoms C1, C2, C3, and C5 are in a plane, with C4 above the plane and C1 below it. This arrangement allows for the bulky substituents to occupy the more sterically favorable equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions. wikipedia.org The stability of the chair conformation is a key feature of pyranose sugars, making it the most common structural form. pearson.com While other conformations like the boat or skew-boat exist, they are significantly higher in energy and thus less populated at equilibrium. pearson.com The interconversion between the two chair forms, known as a ring flip, is possible but for most glucose derivatives, the ⁴C₁ conformation is overwhelmingly favored. pearson.comlibretexts.org
Exocyclic C-5–C-6 Bond Rotamer Distribution (gt, tg, gg)
The orientation of the exocyclic hydroxymethyl group (CH₂OH) relative to the pyranose ring is another crucial conformational feature. This orientation is defined by the torsion angle around the C-5–C-6 bond and can be described by three staggered rotamers: gauche-trans (gt), trans-gauche (tg), and gauche-gauche (gg). The relative populations of these rotamers are influenced by a combination of steric and electronic effects, including hydrogen bonding.
NMR studies on methyl 2-amino-2-deoxy-α- and β-D-glucopyranosides, which are structurally related to the title compound, have shown that they exist as an approximate 1:1 mixture of the gg and gt conformers. nih.gov This suggests a dynamic equilibrium between these two major rotameric forms for the hydroxymethyl group.
Influence of Substituents and Anomeric Effects on Conformation
The conformational equilibrium of this compound is significantly influenced by its substituents and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the potential for increased steric hindrance. wikipedia.orgscripps.edu
Experimental Determination of Conformational Parameters (e.g., Coupling Constants)
The detailed conformational features of this compound in solution are experimentally determined primarily through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org A key parameter derived from ¹H NMR spectra is the vicinal proton-proton coupling constant (³J(H,H)). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
By analyzing the coupling constants between adjacent protons on the pyranose ring, it is possible to deduce the ring's conformation. For instance, large coupling constants (typically 8-10 Hz) between diaxial protons are characteristic of a chair conformation. nih.gov In contrast, smaller coupling constants are observed for axial-equatorial and equatorial-equatorial proton interactions.
Furthermore, NMR spectroscopy is instrumental in determining the rotamer populations of the exocyclic C5-C6 bond. nih.gov The coupling constants between H-5 and the two H-6 protons (³J(H5,H6R) and ³J(H5,H6S)) provide information about the time-averaged conformation around this bond. These experimental data, often in conjunction with computational modeling, allow for a detailed picture of the conformational dynamics of this compound in solution. nih.gov
| Parameter | Method of Determination | Typical Findings for Glucopyranosides |
| Pyranose Ring Conformation | ¹H NMR Coupling Constants, X-ray Crystallography | Predominantly ⁴C₁ chair conformation |
| C5-C6 Rotamer Population | ¹H NMR Coupling Constants (³J(H5,H6)) | Mixture of gg and gt conformers |
| Anomeric Configuration | ¹H and ¹³C NMR Chemical Shifts, Anomeric Effect | α-anomer has an axial methoxy (B1213986) group |
| Dihedral Angles | Karplus Equation applied to ³J(H,H) values | Consistent with a puckered chair geometry |
Chemical Reactivity and Functionalization of Methyl 2 Deoxy Alpha D Glucoside
Glycosylation Reactions as Acceptor Molecules
In the synthesis of oligosaccharides, methyl 2-deoxy-alpha-D-glucoside can serve as a glycosyl acceptor, where one of its hydroxyl groups acts as a nucleophile, attacking an activated glycosyl donor. The direct synthesis of 2-deoxy-sugar-containing oligosaccharides involves the reaction between an activated electrophilic glycosyl donor and a nucleophilic acceptor. acs.orgnih.gov However, the lack of a participating group at the C-2 position in the donor molecule presents a significant challenge in controlling the stereoselectivity of the newly formed glycosidic bond. acs.orgnih.govnih.gov
When this compound acts as the acceptor, the regioselectivity of the glycosylation is determined by the relative reactivity of its hydroxyl groups (C-3, C-4, and C-6). Generally, the primary hydroxyl group at C-6 is the most nucleophilic and sterically accessible, often leading to the formation of a (1→6)-linkage unless specific protecting group strategies are employed to block it and direct the glycosylation to the secondary hydroxyls at C-3 or C-4.
The synthesis of more complex structures, such as the landomycin antibiotics which contain deoxy-sugar chains, relies on the coupling of deoxy-sugar donors to acceptor molecules. nih.gov For instance, in a synthesis relevant to vancomycin, an orthogonally protected glucose acceptor was coupled with a vancosamine (B1196374) fluoride (B91410) donor, demonstrating the utility of 2-amino-2-deoxy sugar derivatives in forming complex disaccharides. nih.gov While this example uses a glucose acceptor, the principles apply to using a 2-deoxyglucoside acceptor, where the challenge of controlling selectivity remains paramount. acs.orgnih.gov
| Glycosylation Approach | Description | Key Challenges |
| Direct Glycosylation | Reaction of an activated glycosyl donor with a nucleophilic acceptor like this compound. nih.gov | Controlling stereoselectivity at the anomeric center of the donor due to the absence of a C-2 participating group. acs.orgnih.gov |
| Indirect Glycosylation | Involves using a glycosyl donor with a temporary directing group at C-2, which is removed after glycosylation to yield the 2-deoxy product. mdpi.com | Requires additional synthetic steps for installation and removal of the directing group. mdpi.com |
| Glycal Additions | Electrophilic activation of glycals (cyclic enol ethers) for reaction with nucleophiles (acceptors). acs.orgnih.gov | Selectivity is dependent on the C-3 substituent of the glycal and the promoter used. acs.orgnih.gov |
Regioselective Functionalization Strategies (e.g., Acylation, Benzylation)
The selective modification of the hydroxyl groups in this compound is crucial for building more complex molecules. Strategies for regioselective acylation and benzylation are based on the differential reactivity of the hydroxyl groups.
Acylation: Regioselective acylation, such as benzoylation, typically favors the most reactive hydroxyl group. In methyl α-D-glucopyranoside, the primary C-6 hydroxyl is significantly more reactive than the secondary hydroxyls. This principle holds for its 2-deoxy analogue. Selective acylation at C-6 can be achieved under controlled conditions. To acylate the secondary positions, the C-6 hydroxyl is often protected first. For instance, selective dimolar benzoylation of methyl 2-benzamido-2-deoxy-α-D-glucopyranoside yielded the 3,6-dibenzoate, demonstrating a strategy to functionalize both a primary and a secondary hydroxyl group. rsc.org Enzyme-catalyzed acylations, often using lipases, can also provide high regioselectivity, for example, by selectively acylating the primary hydroxyl group. scilit.comnih.gov
Benzylation: Similar to acylation, regioselective benzylation often targets the most acidic or accessible hydroxyl group. Direct benzylation of methyl α-D-glucopyranoside can be controlled to yield specific tri-O-benzyl ethers. For example, using benzyl (B1604629) bromide with a mild base combination like K2CO3 and KOH can predominantly afford the 2,3,6-tri-O-benzyl derivative. Another method using benzyl chloride and sodium hydride can lead to the 2,4,6-tri-O-benzyl ether, although this often requires chromatographic separation from other isomers. nih.gov These strategies can be adapted for this compound, where the absence of the C-2 hydroxyl would simplify the resulting product mixture, making the regioselective benzylation of the C-3, C-4, and C-6 positions more direct.
| Functionalization | Reagents/Conditions | Major Product(s) (on related glucosides) |
| Benzoylation | Benzoyl chloride, pyridine (B92270) (controlled stoichiometry) | Selective acylation at C-6. rsc.org |
| Benzylation | Benzyl bromide, K2CO3/KOH (1:1) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside. |
| Benzylation | Benzyl chloride, NaH | Mixture including Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. nih.gov |
| Enzymatic Acylation | Lipase, acyl donor | Regioselective acylation at the primary C-6 hydroxyl. scilit.com |
Hydrolysis and Degradation Mechanisms of Glycosidic Bonds
The glycosidic bond in this compound links the anomeric carbon (C-1) to a methoxy (B1213986) group. This bond is susceptible to cleavage under acidic conditions or by specific enzymes. khanacademy.org
Acid-Catalyzed Hydrolysis: The hydrolysis of glycosidic bonds is a fundamental reaction in carbohydrate chemistry. khanacademy.org In acidic solution, the glycosidic oxygen is protonated, followed by the departure of the aglycone (methanol). This generates a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water at the anomeric carbon yields the free 2-deoxy-D-glucose and methanol. nih.gov The rate of acid hydrolysis is influenced by several factors, including the stereochemistry at the anomeric center. Generally, for methyl glucopyranosides, the alpha-anomer hydrolyzes faster than the beta-anomer. scispace.com The absence of the C-2 hydroxyl group in this compound influences the stability of the oxocarbenium ion intermediate and thus the rate of hydrolysis compared to its C-2 hydroxylated counterpart. researchgate.netresearchgate.net For example, a solution of methyl 2-deoxy-α/β-D-glucopyranoside can be hydrolyzed by heating with dilute hydrochloric or sulfuric acid to produce 2-deoxy-D-glucose. google.com
Enzymatic Hydrolysis: Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds with high specificity. khanacademy.org The hydrolysis of methyl α-D-glucoside would require an α-glucosidase. These enzymes often employ a mechanism involving two carboxylic acid residues in the active site, one acting as a general acid and the other as a nucleophile (or general base). khanacademy.org
Degradation: Beyond simple hydrolysis, 2-deoxy sugars can undergo degradation under various conditions. For example, the mycotoxin deoxynivalenol (B1670258) (DON), a complex 2-deoxyglycoside derivative, can be degraded through thermal, chemical, or enzymatic treatments, leading to products such as norDONs or de-epoxy deoxynivalenol. nih.gov While the structure of DON is more complex, these pathways highlight the potential reactivity of the 2-deoxy-sugar scaffold.
Reactions Involving Selective Deoxygenation at C-2 Position
This section focuses on synthetic methods that establish the characteristic C-2 deoxy feature of the target molecule, as further deoxygenation at this already deoxygenated position is not a typical reaction. The synthesis of 2-deoxyglycosides is a significant challenge primarily because the lack of a C-2 substituent prevents the use of neighboring group participation to control anomeric selectivity. acs.orgnih.gov
A common and effective strategy for synthesizing 2-deoxyglycosides is the reductive dehalogenation of a 2-deoxy-2-haloglycoside intermediate. For instance, D-glucal can be treated with an alcohol and N-iodosuccinimide (NIS) to form a 2-deoxy-2-iodo-glycoside. researchgate.net This intermediate can then be reduced to the desired 2-deoxyglycoside. The hydrogenation of methyl 2-bromo-2-deoxy-α/β-D-gluco/mannopyranoside using a Raney nickel catalyst is a method to produce methyl 2-deoxy-α/β-D-glucopyranoside. google.com Similarly, hydrogenolysis of methyl 2-deoxy-2-iodo-α-D-mannopyranoside using a palladium catalyst gives a near-quantitative yield of the corresponding methyl 2-deoxy-D-glucopyranoside. researchgate.net Deuterolysis (reduction with deuterium (B1214612) gas) of these 2-iodo intermediates can be used to stereospecifically introduce a deuterium atom at the C-2 position. cdnsciencepub.com
| Precursor | Reagents | Product | Reaction Type |
| D-Glucal Triacetate | 1. Alcohol, I2, AgClO4, Collidine 2. H2, Pd | Alkyl 2-deoxy-glycopyranoside | Iodoglycosylation followed by reductive deiodination. researchgate.netcdnsciencepub.com |
| Methyl 2-bromo-2-deoxy-pyranoside | H2, Raney Nickel, Triethylamine | Methyl 2-deoxy-glucopyranoside | Reductive debromination. google.com |
| 3-Deoxy-heptulosonic acid glycoside | O-Acyl thiohydroxamate | 2-Deoxy-β-D-glucoside | Radical decarboxylation. rsc.org |
Oxidation and Reduction Chemistry for Derivatization
The hydroxyl groups and the pyranose ring of this compound offer sites for various oxidation and reduction reactions, leading to a wide range of derivatives.
Oxidation: The primary hydroxyl group at C-6 is the most susceptible to selective oxidation. Catalytic oxidation using oxygen over a platinum or palladium catalyst can convert the primary alcohol to a carboxylic acid, yielding sodium methyl α-D-glucuronate (when performed at basic pH). tue.nl This reaction proceeds through an aldehyde intermediate. tue.nl While these studies were performed on methyl α-D-glucoside, the same reactivity pattern is expected for the 2-deoxy analogue. Oxidation can also occur at the anomeric position if the glycosidic bond is first hydrolyzed. For example, cell-free extracts of Pseudomonas aeruginosa can oxidize 2-deoxy-D-glucose to 2-deoxy-D-gluconic acid. nih.gov
Reduction: Reduction reactions are less common for the parent this compound but are critical in the derivatization of functionalized analogues. As mentioned previously (Section 5.4), the most significant application of reduction is the dehalogenation of 2-halo-2-deoxyglycosides to afford 2-deoxyglycosides. google.comresearchgate.net Another key reduction involves the catalytic hydrogenolysis of benzyl protecting groups, which is a standard deprotection step in carbohydrate synthesis to liberate free hydroxyl groups after other synthetic transformations have been completed. Furthermore, the reductive cleavage of acetals, such as a 4,6-O-benzylidene acetal, can be used to generate ethers, providing another route for selective functionalization. scispace.com
| Reaction Type | Substrate | Reagents/Catalyst | Product |
| Oxidation | Methyl α-D-glucoside | O2, Pt/C, H2O, pH 8 | Sodium methyl α-D-glucuronate. tue.nl |
| Oxidation | 2-Deoxy-D-glucose | Extracts of P. aeruginosa | 2-Deoxy-D-gluconic acid. nih.gov |
| Reduction | Methyl 2-deoxy-2-iodo-pyranoside | H2, Pd/C | Methyl 2-deoxy-pyranoside. researchgate.net |
| Reduction | Methyl 4,6-O-decylidene-α-D-glucoside | H2, Pd/C | Methyl 6-O-decyl-α-D-glucoside and Methyl 4-O-decyl-α-D-glucoside. scispace.com |
Synthesis and Functional Exploration of Methyl 2 Deoxy Alpha D Glucoside Derivatives
Amino and Acetamido Derivatives of Methyl 2-Deoxy-alpha-D-Glucoside
The introduction of amino and acetamido groups into the this compound structure is a critical area of research, as these functionalities are present in many biologically active carbohydrates. nih.govacs.org The synthesis of these derivatives often starts from readily available materials like D-glucosamine hydrochloride. nih.gov Key synthetic strategies involve the careful protection and deprotection of functional groups, insertion of the aglycon, deoxygenation at specific positions (notably C-6), and stereochemical control at various centers. nih.gov
A significant challenge in the synthesis of 2-amino-2-deoxyglycosides is controlling the stereoselectivity of the glycosylation reaction. nih.gov While many naturally occurring aminosugars have a 1,2-trans linkage, creating this bond with a 2-acetamido-2-deoxy donor can be inefficient. nih.gov To overcome this, researchers have developed various strategies, including the use of different N-protecting groups and novel glycosylation promoters. nih.gov
One approach involves the use of a 2-trifluoroacetamido group in a key precursor, which can be efficiently deoxygenated at the C-6 position. nih.gov This strategy has been successfully applied to the large-scale synthesis of versatile building blocks for rare deoxyamino sugars like fucosamine (B607565) and quinovosamine. nih.gov Another method utilizes benzoxazolyl 1-thio-β-D-glucopyranoside derivatives as glycosyl donors, which can be activated with methyl trifluoromethanesulfonate (B1224126) (MeOTf) to achieve stereoselective glycosylation. nih.gov
The synthesis of stereospecifically labeled amino sugar derivatives, such as methyl 2-amino-2-deoxy-(6S)-deuterio-α,β-d-glucopyranoside, has been crucial for detailed conformational analysis. nih.gov These studies have revealed that the side-chain conformation of these derivatives can be influenced by the substitution pattern on the pyranose ring. nih.govnih.gov
Interactive Table: Synthesis of Amino and Acetamido Derivatives
| Precursor | Key Reagents/Steps | Product | Reference |
|---|---|---|---|
| D-glucosamine hydrochloride | 2-NH2 masking, aglycon insertion, C-6 deoxygenation | Orthogonally protected rare deoxyamino hexopyranosides | nih.gov |
| Glycosyl halides or acetates | 2-Benzoxazolethione, crown ether or Lewis acid | Benzoxazolyl 1-thio-β-D-glucopyranoside derivatives | nih.gov |
| 1,6-anhydro-D-glucose | Stereospecific deuteration, conversion to epoxide | Methyl 2-amino-2-deoxy-(6S)-deuterio-α,β-d-glucopyranoside | nih.gov |
Halogenated Deoxyglycosides (Fluoro, Bromo, Iodo Analogues)
Halogenated derivatives of this compound are valuable intermediates in carbohydrate synthesis, often serving as precursors for other functional groups or as probes for enzymatic activity. The synthesis of these compounds typically involves the reaction of a protected glucal with a halogen source.
Glycosyl halides, particularly bromides and iodides, are highly reactive and are often generated in situ for immediate use in glycosylation reactions. acs.org For instance, 2-deoxyglycosyl bromides can be prepared from methyl or acetoxy glycosides using trimethylsilyl (B98337) bromide (TMSBr). nih.gov These bromides can then be used to form O-glycosides, as demonstrated in the synthesis of fragments of natural products like chromomycin (B10761888) A3. nih.gov
Similarly, 2-deoxyglycosyl iodides can be synthesized from 2-deoxy-sugar acetates using trimethylsilyl iodide (TMSI). nih.govacs.org While too unstable to isolate, these iodides readily react with nucleophiles, such as phenoxides, to form aryl glycosides via an SN2-type displacement, resulting in a high degree of stereocontrol. nih.govacs.org
The reductive dehalogenation of these intermediates is a key step in the synthesis of 2-deoxy-D-glucose and its derivatives. For example, methyl 2-bromo-2-deoxy-α/β-D-gluco/mannopyranoside can be converted to methyl 2-deoxy-α/β-D-glucopyranoside through hydrogenation with a Raney nickel catalyst. google.com
Interactive Table: Synthesis of Halogenated Deoxyglycosides
| Starting Material | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Methyl or acetoxy glycosides | TMSBr | 2-Deoxyglycosyl bromide | O-glycosylation, synthesis of disaccharide fragments | nih.gov |
| 2-Deoxy-sugar acetates | TMSI | 2-Deoxyglycosyl iodide (in situ) | Synthesis of aryl 2-deoxyglycosides | nih.govacs.org |
Thio-Glycosides and Sulfur-Containing Analogues
Thioglycosides are important glycosyl donors in oligosaccharide synthesis due to their stability and the ability to be activated under specific conditions. acs.orgnih.gov Their synthesis often involves the reaction of a glycosyl halide or acetate (B1210297) with a thiol or a thio-anion.
Methyl 2-thioglycoside derivatives of deoxy-N-acetylneuraminic acids have been prepared as glycosyl donors for the synthesis of sialoglycoconjugates. nih.gov The synthesis involves a multi-step sequence starting from a protected neuraminic acid derivative, including selective protection and deprotection, chlorination at the anomeric center, and displacement with potassium thioacetate (B1230152) followed by S-methylation. nih.gov
The stereoselective synthesis of 2-deoxythioglycosides remains a challenge. nih.gov One approach utilizes the reaction of glycals with thiols in the presence of a silver triflate (AgOTf) catalyst, which can lead to high α-selectivity. nih.gov This method is applicable to a range of aryl and alkyl thiols, including those derived from natural products. nih.gov
Thioglycuronic acids, which are thioglycosides containing a carboxylic acid function, are also valuable building blocks for the assembly of acidic oligosaccharides. acs.org These can be prepared by the chemo- and regioselective oxidation of the corresponding thioglycosides using reagents like TEMPO/BAIB. acs.org The resulting thioglycuronic acids can then be used as both donors and acceptors in glycosylation reactions. acs.org
Interactive Table: Synthesis of Thio-Glycosides
| Starting Material | Key Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Protected neuraminic acid derivative | Potassium thioacetate, methyl iodide | Methyl 2-thio-glycoside of deoxy-N-acetylneuraminic acid | Glycosyl donor for sialoglycoconjugates | nih.gov |
| Glycal | Thiol, AgOTf | 2-Deoxy-α-thioglycoside | Glycosyl donor | nih.gov |
Alkyl and Aryl Glycoside Derivatives for Modified Properties
The attachment of various alkyl and aryl groups at the anomeric position of 2-deoxy-D-glucoside can significantly alter its physical, chemical, and biological properties. These modifications can enhance stability, improve solubility, or introduce new functionalities.
The synthesis of aryl C-glycosides, where the anomeric carbon is directly linked to an aromatic ring, has garnered significant interest. A one-pot, stereospecific synthesis of 2-deoxy aryl C-glycosides has been developed using a palladium-catalyzed reaction between glycals and anilines in the presence of tert-butyl nitrite. thieme.de This method provides a direct route to these important C-glycoside analogues. thieme.de
The synthesis of aryl O-glycosides can be achieved through the SN2 displacement of in-situ generated 2-deoxyglycosyl iodides with phenoxides. nih.govacs.org This approach has been utilized to prepare p-nitrophenyl (PNP) glycosides, which are useful as chromogenic substrates for glycosidase enzymes. nih.gov
The classical Fischer glycosylation, which involves heating glucose with an alcohol in the presence of an acid catalyst, is a common method for preparing simple alkyl glycosides like methyl α-D-glucoside. orgsyn.org While this method typically yields a mixture of anomers, the α-glucoside often crystallizes preferentially. orgsyn.org
Interactive Table: Synthesis of Alkyl and Aryl Glycosides
| Starting Material | Key Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Glycal, aniline | Pd catalyst, tert-butyl nitrite | 2-Deoxy aryl C-glycoside | One-pot, stereospecific C-C bond formation | thieme.de |
| 2-Deoxy-sugar acetate, phenoxide | TMSI, 15-crown-5 | Aryl O-glycoside | SN2 displacement for stereocontrol | nih.govacs.org |
Branched-Chain Sugar Derivatives of this compound
Branched-chain sugars, where a carbon substituent is attached to the carbohydrate backbone, are components of several important natural products, including some antibiotics. The synthesis of branched-chain derivatives of this compound involves the introduction of a carbon-based functional group at a non-anomeric position.
One strategy for creating branched-chain amino sugars involves the treatment of a suitably protected methyl 2-amino-2-deoxy-α-d-glucopyranoside derivative with a strong base like sodium methoxide. oup.com This can induce a rearrangement to form a branched-chain sugar, such as a methyl 2,3-dideoxy-3-C-formyl-2-(o-sulfobenzenesulfonyl)amino-α-d-xylofuranoside derivative. oup.com
Another approach involves the reaction of a keto-sugar derivative with a carbanion. For example, the reaction of a 3-ulose derivative of glucose with the lithium dianion of a carboxylic acid can be used to introduce a branched chain at the C-3 position. nih.gov Similarly, reaction of a 3-ulose with dimethyloxosulfonium methylide can lead to the formation of a 3-C-formyl derivative. capes.gov.br
The synthesis of a derivative of the novel branched-chain amino sugar of the antibiotic A35512B was achieved starting from a methyl 2,6-dideoxy-α-L-erythro-hexopyranosid-3-ulose. rsc.org This involved the addition of cyanide to the keto group, followed by a series of transformations to introduce the amino and methyl groups at the C-3 position and to establish the correct stereochemistry. rsc.org
Interactive Table: Synthesis of Branched-Chain Sugar Derivatives
| Starting Material | Key Reagents | Product | Branch Point | Reference |
|---|---|---|---|---|
| Methyl 2-amino-2N,3O-(o-benzenedisulfonyl)-2-deoxy-α-d-glucopyranoside | Sodium methoxide | Methyl 2,3-dideoxy-3-C-formyl-2-(o-sulfobenzenesulfonyl)amino-α-d-xylofuranoside | C-3 | oup.com |
| Keto-sugar derivative | Lithium dianion of a carboxylic acid | Branched-chain sugar | Position of the keto group | nih.gov |
Synthesis of Oligosaccharide Fragments Incorporating 2-Deoxy-alpha-D-Glucoside Units
The synthesis of oligosaccharides containing 2-deoxy-α-D-glucoside units is essential for studying the structure-activity relationships of biologically important glycans. These syntheses require reliable and stereoselective glycosylation methods.
The direct synthesis of 2-deoxyglycosides, where a glycosyl donor is coupled with a glycosyl acceptor, is a common approach. nih.govacs.org The stereoselectivity of these reactions can often be controlled by the choice of promoter, solvent, and protecting groups. nih.gov
Thioglycosides are particularly useful donors for the synthesis of 2-deoxy-oligosaccharides. nih.govacs.org They can be activated by various promoters, such as N-bromosuccinimide (NBS), dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), and silver trifluoromethanesulfonate (AgPF6), to effect glycosylation. nih.gov The use of thioglycosides allows for iterative synthesis and the construction of complex oligosaccharide chains. nih.govacs.org
Glycosyl halides are also employed as donors in the synthesis of 2-deoxy-oligosaccharides. nih.gov For instance, a trideoxysaccharide bromide was used as a key intermediate in the synthesis of 2-hydroxyaclacinomycin A, where it was coupled with the aglycone to form the desired α-glycosidic linkage. nih.gov
The synthesis of oligosaccharides containing 2-amino-2-deoxy sugar residues has also been extensively studied. nih.govacs.org This often involves the use of glycosyl donors with a protected amino group at the C-2 position. The choice of the N-protecting group is crucial for achieving high yields and stereoselectivity in the glycosylation step. nih.gov
Interactive Table: Synthesis of Oligosaccharide Fragments
| Glycosyl Donor Type | Promoter/Activator | Key Feature | Reference |
|---|---|---|---|
| 2-Deoxythioglycoside | NBS, DMTST, AgPF6 | Versatile and allows for iterative synthesis | nih.govacs.org |
| 2-Deoxyglycosyl bromide | Tf2O, Et4NBr | Used for complex natural product synthesis | nih.gov |
Biological Research Applications and Mechanistic Studies Non Clinical Focus
Utilization in Glycobiology Research as Biochemical Reagents and Probes
In the field of glycobiology, methyl 2-deoxy-alpha-D-glucoside analogues are instrumental in dissecting the functions of carbohydrate-modifying enzymes and carbohydrate-binding proteins.
A key application of derivatives of this compound is in the development of sensitive assays for glycosidase activity. For instance, 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a fluorogenic substrate for the enzyme N-acetyl-alpha-D-glucosaminidase. nih.gov The enzymatic hydrolysis of the glycosidic bond in this compound liberates the highly fluorescent molecule 4-methylumbelliferone (B1674119). nih.gov This release allows for the sensitive fluorometric measurement of enzyme activity, a technique that has been successfully applied to enzyme preparations from sources such as pig liver and human-blood serum. nih.gov The principle of this assay relies on the significant increase in fluorescence upon cleavage of the substrate by the enzyme, providing a direct correlation between fluorescence intensity and enzyme activity.
Derivatives of 4-methylumbelliferone are widely used as fluorogenic substrates for various hexosaminidases. caymanchem.com The fluorescence of the liberated 4-methylumbelliferone is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum between 445 and 455 nm. caymanchem.com This property makes such compounds valuable reagents for quantifying enzyme activity in biological samples.
Table 1: Fluorogenic Substrate for N-acetyl-alpha-D-glucosaminidase
| Compound | Enzyme | Principle of Assay | Application Example |
|---|---|---|---|
| 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | N-acetyl-alpha-D-glucosaminidase | Enzymatic hydrolysis releases fluorescent 4-methylumbelliferone. | Measurement of enzyme activity in pig liver and human-blood serum preparations. nih.gov |
Derivatives of this compound have been investigated as inhibitors of glycosyltransferases, enzymes crucial for the synthesis of complex carbohydrates and glycoproteins. For example, studies on dextransucrase from Leuconostoc mesenteroides have utilized alpha-D-glucopyranosyl fluoride (B91410) and its deoxy-fluoro analogs to probe the enzyme's active site. nih.gov
In one study, 2-deoxy-2-fluoro-alpha-D-glucopyranosyl fluoride was shown to be a competitive inhibitor of dextransucrase with a determined inhibitor constant (Ki). nih.gov This research indicates that modifications at the C2 position of the glucose ring, as in 2-deoxy derivatives, are critical for the binding and catalytic activity of this glycosyltransferase. nih.gov The hydroxyl groups at both the C2 and C3 positions were found to be important for the proper binding of the substrate to the active site of the enzyme. nih.gov Such inhibitory actions can perturb the normal biosynthesis of glycoproteins in cellular models.
Table 2: Inhibition of Dextransucrase by α-D-Glucopyranosyl Fluoride Derivatives
| Inhibitor | Enzyme | Type of Inhibition | Ki (mM) |
|---|---|---|---|
| 2-Deoxy-2-fluoro-α-D-glucopyranosyl fluoride | Dextransucrase (Leuconostoc mesenteroides) | Competitive | 63 |
| 3-Deoxy-3-fluoro-α-D-glucopyranosyl fluoride | Dextransucrase (Leuconostoc mesenteroides) | Competitive | 93 |
| 3-Deoxy-3-thio-α-D-glucopyranosyl fluoride | Dextransucrase (Leuconostoc mesenteroides) | Competitive | 53 |
| α-D-Glucopyranosyl fluoride | Dextransucrase (Leuconostoc mesenteroides) | Competitive (Km) | 26 |
Data sourced from a study on dextransucrase inhibitors. nih.gov
This compound and its derivatives are valuable probes for investigating the binding specificity of lectins, which are carbohydrate-binding proteins involved in numerous biological recognition events. By using these synthetic analogs in binding assays, researchers can elucidate the specific structural requirements for lectin-carbohydrate interactions.
For instance, proton nuclear magnetic resonance (¹H NMR) has been employed to quantify the binding of various monosaccharides to soybean lectin. nih.gov These studies revealed that while methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside showed high-affinity binding, methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside also exhibited some binding, although with a much lower occupancy. nih.gov The binding constants (K) for these interactions can be determined, providing quantitative insights into the lectin's specificity.
Table 3: Binding of Monosaccharides to Soybean Lectin
| Monosaccharide | Binding Constant (K) (liters mol⁻¹) | Number of Binding Sites per Tetramer |
|---|---|---|
| Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside (Me α-D-GalNAcp) | 3 x 10⁴ (preliminary) | 4 |
| Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside (Me α-D-GalNAcp) | K₁ = (6-12) x 10⁴, K₂ ≤ 0.5 x 10⁴ | 4 of each type |
| Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside (Me β-D-GalNAcp) | K₁ = (6-12) x 10⁴, K₂ ≤ 0.5 x 10⁴ | 4 of each type |
| Methyl α-D-galactopyranoside | 0.5 x 10⁴ | 8 |
| Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Me α-D-GlcNAcP) | Similar to high-affinity sugars, but much lower occupancy | Not specified |
Data from ¹H NMR studies on soybean lectin binding. nih.gov
Investigations into Cellular Transport and Metabolism in Model Systems (Non-Human)
The structural similarity of this compound to glucose, coupled with its resistance to metabolic breakdown in certain contexts, makes it an excellent tool for studying glucose transport and its subsequent metabolic fate in non-human model systems.
Methyl alpha-D-glucoside is often utilized as a non-metabolizable analog of glucose to investigate glucose transport mechanisms without the confounding effects of downstream metabolism. sigmaaldrich.comsigmaaldrich.com Its resistance to metabolic processing allows for the specific study of the transport step. sigmaaldrich.comsigmaaldrich.com
A study on Pseudomonas aeruginosa demonstrated that methyl alpha-D-glucoside is transported via the same system as glucose. nih.gov However, the affinity of the transport system for methyl alpha-D-glucoside was found to be approximately 1,000-fold lower than for glucose, with an apparent Michaelis constant (Km) of 7 mM for methyl alpha-D-glucoside transport compared to 7 µM for glucose. nih.gov Despite being transported into the cell, methyl alpha-D-glucoside was not significantly concentrated intracellularly, unlike glucose which was concentrated over 200-fold. nih.gov
Table 4: Transport Kinetics of Glucose and Methyl α-D-Glucoside in Pseudomonas aeruginosa
| Substrate | Apparent Km | Intracellular Concentration |
|---|---|---|
| Glucose | 7 µM | >200-fold above external level |
| Methyl α-D-glucoside | 7 mM | <2-fold above external level |
Data from a study on glucose transport in Pseudomonas aeruginosa. nih.gov
The introduction of non-metabolizable or slowly-metabolized glucose analogs like 2-deoxy-D-glucose (a close structural relative of this compound) can significantly perturb cellular metabolism. These compounds can act as competitive inhibitors of enzymes involved in glycolysis, leading to a range of metabolic consequences. nih.govnih.gov
For example, 2-deoxy-D-glucose has been shown to inhibit glycolysis, leading to the depletion of cellular ATP. rndsystems.com In non-Hodgkin lymphoma cell lines, the glycolytic inhibitor 2-deoxy-D-glucose was found to inhibit glucose consumption and the generation of lactic acid. nih.gov In the fungus Aspergillus parasiticus, the glucose analog α-methylglucoside has been tested for its effects on metabolic pathways, although in that particular study it did not inhibit aflatoxin production. nih.gov In murine L929 cells, 2-deoxy-D-glucose induced a low-energy state by reducing the flow of metabolites through glycolysis, resulting in the depletion of pyruvate (B1213749) and lactate. mdpi.com These studies highlight how such analogs can be used to investigate the reliance of cells on glycolysis and to understand the downstream effects of its inhibition.
Chemoenzymatic Production of Complex Glycoconjugates
The synthesis of glycoconjugates containing 2-deoxy sugars, such as this compound, presents considerable challenges for synthetic chemists. researchgate.net The absence of the C2-hydroxyl group removes the possibility of neighboring group participation, which is a common strategy to control stereoselectivity during the formation of glycosidic bonds. researchgate.net This often leads to mixtures of anomers and lower yields in traditional chemical glycosylation methods. researchgate.net Consequently, alternative synthetic and chemoenzymatic strategies have been explored to overcome these hurdles. researchgate.netacs.org
Chemoenzymatic synthesis, which combines chemical methods with enzymatic transformations, is an increasingly powerful approach for the construction of complex glycoconjugates. acs.org Enzymes, particularly glycosyltransferases, offer unparalleled stereo- and regioselectivity, which can circumvent the challenges associated with the chemical synthesis of 2-deoxyglycosides. acs.org However, the application of enzymatic methods can be limited by the substrate specificity of the enzymes and the availability of the required sugar nucleotide donors.
While specific examples detailing the chemoenzymatic production of complex glycoconjugates starting directly from this compound are not widely reported in the literature, the general strategies involve using either glycosyltransferases or engineered glycosynthases. A common approach involves the chemical synthesis of a modified 2-deoxy sugar donor, such as a glycosyl fluoride or a sugar nucleotide analog, which can then be recognized by a suitable enzyme for transfer onto an acceptor molecule. For instance, the synthesis of a fluorogenic substrate for sulfamidase involved the use of 2-azido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride as a donor in a chemical glycosylation step, followed by enzymatic and chemical modifications. nih.gov
The development of glycosynthases, which are mutant glycosidases that can catalyze the formation of glycosidic bonds, offers another promising avenue. These engineered enzymes can sometimes accept modified donors that are not substrates for wild-type glycosyltransferases. The synthesis of various glycoconjugates has been achieved using glycosynthases with donors like glycosyl fluorides or azides. nih.gov
The challenges and strategies in the synthesis of 2-deoxyglycosides are summarized in the table below.
| Synthesis Method | Advantages | Challenges | Key Findings |
| Chemical Synthesis | High flexibility in substrate scope and protecting group strategies. | Lack of C2-hydroxyl group leads to poor stereocontrol and often results in anomeric mixtures. researchgate.net | Requires careful selection of glycosyl donors, promoters, and reaction conditions to achieve desired stereoselectivity. acs.org |
| Chemoenzymatic Synthesis | High stereo- and regioselectivity due to enzymatic catalysis. Milder reaction conditions. | Enzyme substrate specificity can be a limitation. Availability and cost of sugar nucleotide donors. | Glycosynthases and engineered glycosyltransferases can expand the substrate scope to include modified sugars. nih.gov |
Molecular-Level Interactions with Carbohydrate-Binding Proteins
The interaction of this compound with carbohydrate-binding proteins, such as lectins and enzymes, is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. ox.ac.uk The absence of the hydroxyl group at the C-2 position distinguishes its binding profile from that of its parent molecule, methyl-alpha-D-glucopyranoside.
Studies on the binding of various monosaccharides to the bacterial adhesin lectin MpPA14 provide valuable insights into the expected interactions of this compound. nih.gov This lectin exhibits broad monosaccharide specificity and its interactions are primarily driven by polar contacts in a calcium-dependent manner. nih.gov
A comparative competition assay revealed that 2-deoxy-D-glucose binds to MpPA14 with an affinity similar to that of D-glucose. nih.gov This suggests that the C-2 hydroxyl group is not essential for binding to this particular lectin. The binding of glucopyranose-containing carbohydrates to MpPA14 is mediated through their trans vicinal 3,4-diols. nih.gov Since this compound retains this 3,4-diol system, it is expected to bind in a similar fashion.
Furthermore, the study showed that methyl-α-D-glucose also binds to MpPA14, albeit with a slightly weaker affinity than glucose and 2-deoxy-glucose. nih.gov This indicates that the methyl aglycon at the anomeric position is tolerated within the binding site and may engage in hydrophobic interactions.
The binding affinities of relevant monosaccharides to the MpPA14 lectin are presented in the table below.
| Monosaccharide | Apparent Dissociation Constant (Kdapp) (mM) |
| L-Fucose | 0.65 nih.gov |
| N-acetylglucosamine (GlcNAc) | 1.07 nih.gov |
| D-Glucose | 1.36 nih.gov |
| 2-deoxy-D-glucose | 1.37 nih.gov |
| D-Mannose | 1.7 nih.gov |
| methyl-α-D-glucose | 2.1 nih.gov |
Data from a comparative competition assay with the MpPA14 lectin. nih.gov
The structural basis for these interactions comes from X-ray crystallography, which shows that the carbohydrate-binding site of the lectin accommodates the sugar ring, with the key hydrogen bonding interactions occurring between the protein's amino acid residues, a bound calcium ion, and the hydroxyl groups of the sugar. nih.gov For this compound, the interaction would likely involve the hydroxyl groups at C-3, C-4, and C-6, while the methyl group could be oriented towards a less polar region of the binding pocket. The absence of the C-2 hydroxyl group would preclude any hydrogen bond at this position, but as the binding data for 2-deoxy-D-glucose shows, this does not necessarily lead to a significant loss of affinity in all lectins. nih.gov
Beyond lectins, 2-deoxy-D-glucose is known to interact with enzymes of glucose metabolism, most notably hexokinase, where it acts as a competitive inhibitor. nih.gov This interaction is also based on molecular recognition within the enzyme's active site, which accommodates the 2-deoxy sugar.
Advanced Analytical Methodologies for Methyl 2 Deoxy Alpha D Glucoside in Research Settings
Chromatography-Based Quantification and Purity Assessment (e.g., HPLC-UV)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification and purity assessment of methyl 2-deoxy-alpha-D-glucoside. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Chromatographic Systems and Conditions:
Various HPLC column types are employed for the analysis of methyl glycosides, each with specific advantages. Reversed-phase columns, such as C18, are commonly used with polar mobile phases. For highly polar analytes like glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) columns offer superior retention and separation. scholarsresearchlibrary.comshodex.com Amino-based columns are also frequently utilized for carbohydrate analysis. nih.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The composition can be delivered in an isocratic mode (constant composition) or a gradient mode (varying composition) to achieve the desired separation. For instance, an isocratic mobile phase of acetonitrile and water (80:20, v/v) has been successfully used for the analysis of related glycosides. nih.gov
Detection Methods:
While this compound lacks a strong chromophore for direct UV detection at higher wavelengths, it can be detected at low UV wavelengths, typically around 210 nm. nih.gov However, for enhanced sensitivity and specificity, especially in complex matrices, alternative detectors are often preferred. The Evaporative Light Scattering Detector (ELSD) is a popular choice for carbohydrate analysis as it does not require the analyte to have a chromophore. scholarsresearchlibrary.comresearchgate.net The response in ELSD is dependent on the mass of the analyte, making it suitable for quantification.
Method Validation and Research Findings:
A validated HPLC method for the determination of related glycosides demonstrates the robustness of this technique. Key validation parameters include linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ). For example, a developed HPLC-ELSD method for a similar compound showed good linearity (r > 0.999) and recovery rates between 95.8% and 97.1%. researchgate.net Another study established an HPLC-ELSD method with a linear range of 2.5-12.5 μg/μL and recoveries from 100.0% to 106.3%. researchgate.net Such validated methods are essential for ensuring the purity of this compound used in research and for accurately quantifying its concentration in various samples.
Table 1: HPLC Methods for the Analysis of Related Glycosides
| Compound | Column | Mobile Phase | Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| Imperialine and Imperialine-3-beta-D-glucoside | Not Specified | Not Specified | ELSD | Intra-day and inter-day precision (RSD) < 1%; Recoveries of 95.8% - 97.1%. | researchgate.net |
| Methyl Glucoside | Not Specified | Not Specified | ELSD | Linear range: 2.5-12.5 μg/μL (r=0.9991); Recoveries: 100.0% - 106.3%. | researchgate.net |
| Steviol Glycosides | NH2 Column (250 x 4.6 mm) | Acetonitrile/Water (80:20, v/v), pH 5 | UV (210 nm) | Coefficient of variation: 1.8% - 3.0%; Recovery: 98.5% - 100.5%. | nih.gov |
| 2-Deoxy-D-glucose | HILIC (250 x 4.6 mm, 5µm) | Water and Acetonitrile (gradient) | ELSD | Separated from its precursor D-Glucal with resolution > 3.0. | scholarsresearchlibrary.com |
Mass Spectrometry for Metabolomics and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound, particularly in the context of metabolomics and isotopic labeling studies.
Metabolomic Fingerprinting:
Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for metabolic fingerprinting to study the effects of compounds like 2-deoxy-D-glucose (a related compound) on cellular metabolism. nih.gov Untargeted metabolomics aims to detect and quantify a wide range of metabolites simultaneously, providing a snapshot of the metabolic state of a biological system. High-resolution mass spectrometers, such as Orbitrap instruments, are invaluable for this purpose, as they provide accurate mass measurements that aid in the identification of unknown compounds. thermofisher.com
Isotopic Labeling for Quantification:
For precise quantification, especially in complex biological samples, stable isotope dilution analysis is the gold standard. This technique involves synthesizing an isotopically labeled version of the analyte, such as a deuterium-labeled this compound, to be used as an internal standard. researchgate.netnih.gov The labeled standard is chemically identical to the analyte and co-elutes during chromatography, but is distinguished by its higher mass in the mass spectrometer. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. For instance, [2H3]N7-MedG and [2H3]O6-MedG have been used as internal standards for the LC-MS-MS quantification of methylated deoxyguanosine adducts. nih.gov
Studying Reaction Mechanisms:
Mass spectrometry is also instrumental in elucidating the mechanisms of glycosylation reactions. By analyzing the reaction mixture, researchers can identify reactive intermediates, such as glycosyl cations, which are often short-lived and difficult to detect by other means. fu-berlin.de Gas-phase studies using mass spectrometry can provide insights into the intrinsic reactivity of these species, free from solvent effects.
Table 2: Mass Spectrometry Applications for Glycoside Analysis
| Application | Technique | Key Findings | Reference |
|---|---|---|---|
| Metabolic Fingerprinting | LC-MS | Analyzed the metabolome of murine L929 cells to study the effects of 2-deoxy-D-glucose. | nih.gov |
| Quantitative Analysis | LC-MS/MS with Stable Isotope Dilution | Quantified β-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid in oak extracts using a [2H4]-labeled analogue. | researchgate.net |
| Reaction Mechanism | Mass Spectrometry | Used to study reactive sugar-intermediates (glycosyl cations) in the gas phase to understand glycosylation reactions. | fu-berlin.de |
| Quantitative Analysis of DNA Adducts | LC-UV-MS/MS | Developed a highly sensitive assay for N7-methyl-2'-deoxyguanosine and O6-methyl-2'-deoxyguanosine using isotopically labeled internal standards. | nih.gov |
Spectroscopic Methods for Real-Time Reaction Monitoring and Kinetic Analysis
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring chemical reactions in real-time and for conducting detailed kinetic analyses of the formation and transformation of this compound.
Real-Time NMR Spectroscopy:
NMR spectroscopy provides detailed structural information and can be used to follow the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals over time. researchgate.net This allows for the determination of reaction rates and the identification of any transient intermediates. The use of two-dimensional (2D) NMR techniques, even on benchtop spectrometers, can provide enhanced resolution and the ability to monitor complex reaction mixtures in non-deuterated solvents. researchgate.net
Kinetic Isotope Effect Studies:
Primary 13C kinetic isotope effect (KIE) measurements using high-field NMR spectroscopy are a sophisticated method for probing the transition state of glycosylation reactions. nih.gov By measuring the fractionation of 12C and 13C isotopes at the anomeric position during the reaction, researchers can gain insights into the degree of bond breaking and bond making in the transition state, helping to distinguish between different reaction mechanisms. nih.gov
Structural Verification:
NMR spectroscopy (1H, 13C, and 19F for fluorinated analogues) is also the primary method for the structural verification of synthesized glycosides, including this compound and its derivatives. nih.gov The chemical shifts and coupling constants provide definitive information about the stereochemistry and connectivity of the molecule.
Table 3: Spectroscopic Methods in Glycoside Research
| Methodology | Application | Key Insights | Reference |
|---|---|---|---|
| Real-time 2D NMR | Reaction Monitoring | Allows for real-time monitoring of complex reactions in non-deuterated solvents and determination of kinetic parameters. | researchgate.net |
| 13C Kinetic Isotope Effects (KIE) by NMR | Mechanistic Studies | Provides information on the transition state structure of glycosylation reactions. | nih.gov |
| 1H, 13C, and 19F NMR | Structural Verification | Confirms the structure and stereochemistry of synthesized fluoro-deoxy-D-glucopyranosides. | nih.gov |
Theoretical and Computational Chemistry Studies of Methyl 2 Deoxy Alpha D Glucoside
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has become a popular tool for calculating the electronic structure and energetics of carbohydrates and their derivatives due to its balance of accuracy and computational cost. ntu.edu.sgnih.gov DFT calculations can provide valuable information about the geometry, conformational stability, and electronic properties of methyl 2-deoxy-alpha-D-glucoside.
In a typical DFT study of a glycoside like this compound, the process begins with the optimization of the molecule's geometry to find its lowest energy conformation. usda.gov This involves selecting an appropriate functional and basis set. Functionals such as B3LYP and mPW1PW91, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly used for such calculations. nih.govacs.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can provide a more realistic representation of the molecule's behavior in solution. nih.gov
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. For instance, DFT calculations have been successfully used to predict NMR chemical shifts of carbohydrates by averaging the results over a set of low-energy conformers. nih.gov
The energetics of different conformers can also be determined, providing insight into the conformational preferences of the pyranose ring and the glycosidic linkage. acs.org The relative energies of these conformers can be used to calculate their population distribution at a given temperature.
| Parameter | Commonly Used Methods/Values | Information Obtained |
|---|---|---|
| Functional | B3LYP, mPW1PW91, M06-2X | Approximation of the exchange-correlation energy |
| Basis Set | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ | Mathematical description of the atomic orbitals |
| Solvent Model | PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density) | Accounts for the effect of the solvent on the molecule's properties |
| Calculated Properties | Optimized geometry, relative energies of conformers, HOMO/LUMO energies, electrostatic potential, NMR chemical shifts | Structural, energetic, and electronic properties of the molecule |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscapes of flexible molecules like this compound. nih.gov These methods provide insights into the dynamic behavior of the molecule, including the different conformations it can adopt and the transitions between them. youtube.com
Molecular mechanics relies on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. acs.org Force fields specifically developed for carbohydrates, such as GLYCAM and CHARMM, are often used for simulations of glycosides. nih.gov These force fields contain parameters for the various bond lengths, bond angles, dihedral angles, and non-bonded interactions within the molecule.
Molecular dynamics simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. youtube.com From this trajectory, the conformational preferences of the molecule can be analyzed. For this compound, this would involve examining the puckering of the pyranose ring (e.g., chair, boat, and skew conformations) and the orientation of the methyl group relative to the sugar ring, defined by the glycosidic torsion angles (φ and ψ). nih.gov
By analyzing the simulation data, a conformational free energy map can be constructed, which illustrates the relative stability of different conformations. nih.gov These simulations can reveal the most populated conformational states and the energy barriers between them. For instance, MD simulations can show whether the pyranose ring of this compound predominantly adopts a 4C1 chair conformation and the preferred orientation of the aglycone. Studies on similar 2-deoxy systems have shown that the conformational equilibrium can be influenced by subtle stereoelectronic effects. researchgate.net
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. Examples include GLYCAM, CHARMM, and AMBER. | Accurately modeling the intramolecular and intermolecular interactions of the glycoside. |
| Conformational Sampling | Exploring the different possible three-dimensional arrangements of the atoms in the molecule. | Identifying the stable conformers of the pyranose ring and the glycosidic linkage. |
| Glycosidic Linkage | The covalent bond connecting the methyl group to the anomeric carbon of the glucose unit. Its orientation is described by the torsion angles φ and ψ. | Determining the preferred spatial arrangement of the aglycone relative to the sugar ring. |
| Solvent Effects | The influence of the surrounding solvent molecules on the conformation and dynamics of the glycoside. | Simulations are often performed in a box of explicit water molecules to mimic physiological conditions. |
Molecular Docking for Ligand-Protein Interaction Prediction (for cellular/enzyme models)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. acs.org This method is widely used in drug discovery and molecular biology to understand and predict ligand-protein interactions at the atomic level. nih.gov For this compound, molecular docking can be employed to identify potential protein targets and to predict its binding mode within the active site of an enzyme. nih.gov
The docking process involves two main steps: sampling the conformational space of the ligand within the protein's binding site and then scoring these conformations to estimate the binding affinity. acs.org Various docking programs, such as AutoDock and rDOCK, use different algorithms for these steps. nih.govyoutube.com
In the context of this compound, docking studies could be performed against enzymes that process glycosides, such as glycosidases or glycosyltransferases. For example, studies have been conducted on the docking of glycoside inhibitors to enzymes like α-amylase and α-glucosidase. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. researchgate.net
A docking study of this compound into the active site of a relevant enzyme would involve preparing the 3D structures of both the ligand and the protein. youtube.com The docking simulation would then generate a series of possible binding poses, each with a corresponding score. Analysis of the top-scoring poses can provide hypotheses about how the molecule is recognized and bound by the protein. This information can be invaluable for the design of more potent inhibitors or for understanding the substrate specificity of an enzyme. Docking studies on related compounds have highlighted the importance of specific hydrogen bonding and hydrophobic interactions in determining binding affinity. nih.gov
| Glycoside/Ligand | Protein Target | Key Findings |
|---|---|---|
| N-acetyl-1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside (GlcNAc-Ins) | MshB deacetylase | Identified key side chains and dynamic loops involved in ligand binding and a hydrophobic cavity that determines substrate specificity. nih.gov |
| Benzodioxole derivatives | α-Amylase | Potent inhibition was attributed to strong interactions with catalytic residues like E233 and H201. nih.gov |
| Geniposide and Asperuloside (Iridoid glycosides) | GLUT-1 receptor | Assessed the binding affinity to glucose transport mechanisms across the blood-brain barrier. mdpi.com |
Quantum Chemical Analysis of Reaction Mechanisms and Stereoselectivity
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions, including the formation of glycosidic bonds. ntu.edu.sg The stereoselective synthesis of glycosides is a significant challenge in carbohydrate chemistry, and computational studies can provide detailed insights into the factors that control the stereochemical outcome of a reaction. nih.gov
The formation of the glycosidic bond in this compound can proceed through different mechanistic pathways, often categorized as SN1 or SN2-like. nih.gov In an SN1-type mechanism, a glycosyl cation intermediate is formed, while an SN2-type mechanism involves the direct displacement of a leaving group by the nucleophile (in this case, methanol). The actual mechanism often lies on a spectrum between these two extremes. nih.gov
Quantum chemical calculations can be used to model the potential energy surface of the glycosylation reaction. This involves locating the structures and energies of the reactants, transition states, intermediates, and products. The height of the energy barrier at the transition state determines the rate of the reaction, and by comparing the barriers for the formation of the α- and β-anomers, the stereoselectivity can be predicted.
Studies on glycosylation reactions have used DFT to investigate the influence of various factors on stereoselectivity, such as the nature of the leaving group, the protecting groups on the sugar, the solvent, and the catalyst. nih.govfrontiersin.org For 2-deoxy glycosides, the absence of a participating group at the C2 position makes stereocontrol particularly challenging. Computational studies can help in designing strategies to favor the formation of the desired α-anomer of this compound. For instance, calculations can model the effect of different catalysts or reaction conditions on the transition state geometries, leading to a rational approach for improving stereoselectivity. acs.orgchemrxiv.org
| Computational Approach | Information Gained | Relevance to Stereoselectivity |
|---|---|---|
| Transition State Theory | Calculation of activation energies for different reaction pathways. | Predicting the favored stereoisomer by comparing the energy barriers for α- and β-glycoside formation. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and orbital interactions in reactants and transition states. | Understanding the electronic effects that influence the reaction mechanism and stereochemical outcome. |
| Kinetic Isotope Effect (KIE) Calculations | Prediction of changes in reaction rate upon isotopic substitution. | Elucidating the nature of the transition state (e.g., dissociative vs. associative). nih.gov |
| Reaction Path Following (IRC) | Mapping the entire course of the reaction from reactants to products. | Confirming that the located transition state connects the correct reactants and products. |
Emerging Trends and Future Directions in Methyl 2 Deoxy Alpha D Glucoside Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-deoxyglycosides, including methyl 2-deoxy-alpha-D-glucoside, has historically been a significant challenge in carbohydrate chemistry due to the absence of a participating group at the C2 position to direct stereoselectivity. nih.gov However, recent research has focused on developing more efficient, stereoselective, and sustainable methods to overcome this hurdle.
A significant trend is the move away from traditional methods that often require harsh conditions and generate stoichiometric amounts of waste. Modern approaches increasingly utilize catalytic systems and milder reaction conditions. For instance, novel methods for the synthesis of 2-deoxy-alpha-glycosides have been developed involving the reaction of glycals with alcohols in the presence of N-bromosuccinimide, yielding the desired products in high yields. nih.gov Another innovative strategy involves the use of a nucleophilic carbohydrate residue and the synthetic equivalent of an alcohol electrophile, allowing for the synthesis of both α- and β-2-deoxysaccharides with high stereoselectivity, often exceeding a 50:1 ratio, and yields typically over 70%. nih.gov
Furthermore, there is a growing emphasis on "green" chemistry principles in glycoside synthesis. This includes the exploration of enzymatic synthesis and the use of more environmentally benign reagents and solvents. arkat-usa.org The development of programmable and stereocontrolled syntheses of 2-deoxysaccharides represents a significant leap forward, enabling the construction of complex oligosaccharides with defined stereochemistry. nih.gov These advancements are crucial for making these valuable compounds more accessible for various research and industrial applications.
A key aspect of these novel routes is the ability to control the stereochemical outcome of the glycosylation reaction. The direct synthesis of 2-deoxy-sugars, which mirrors conventional oligosaccharide synthesis, can often be unselective. acs.orgnih.gov However, high levels of selectivity can be achieved through the careful selection of promoters, solvents, and protecting groups. acs.orgnih.gov For example, the use of glycosyl halides, some of the earliest donors for 2-deoxyglycoside synthesis, is being revisited with modern techniques to improve their stability and reactivity. acs.orgnih.gov
Table 1: Comparison of Traditional vs. Novel Synthetic Approaches for 2-Deoxyglycosides
| Feature | Traditional Methods | Novel & Sustainable Methods |
| Stereocontrol | Often poor and unpredictable | High stereoselectivity (e.g., >50:1) |
| Reaction Conditions | Harsh (e.g., strong acids, high temperatures) | Mild and catalytic |
| Reagents | Stoichiometric and often toxic | Catalytic, recyclable, and greener alternatives |
| Yields | Variable and often low | Typically high (e.g., >70%) |
| Substrate Scope | Limited | Broader applicability to diverse structures |
Exploration of New Biological Probes and Chemical Tools for Glycoscience
This compound and its derivatives are emerging as powerful tools for studying complex biological systems. Their structural similarity to natural sugars allows them to interact with biological machinery, while the absence of the 2-hydroxyl group can confer unique properties, such as resistance to enzymatic cleavage. acs.org
One of the most promising applications is in the development of probes to study carbohydrate-protein interactions and enzyme mechanisms. For example, 2-deoxy-2-fluoro-D-glycosyl fluorides have been developed as mechanism-based inhibitors for glycosidases, allowing researchers to trap and study the covalent glycosyl-enzyme intermediate. researchgate.net This provides invaluable insights into the catalytic mechanisms of these important enzymes.
Furthermore, isotopically labeled versions of this compound, such as those containing deuterium (B1214612), are being synthesized to study reaction mechanisms and metabolic pathways. researchgate.net The strategic placement of isotopes allows for detailed analysis using techniques like NMR spectroscopy, shedding light on the intricate processes of glycoside metabolism. nih.gov
The unique properties of 2-deoxy sugars also make them valuable components in the design of chemical tools for glycobiology. medchemexpress.com These tools can be used to investigate the role of glycans in cellular recognition, signaling, and disease pathogenesis. For instance, synthetic 2-aminosugar derivatives are being used to probe the interactions between cell surface glycans and proteins like enzymes and antibodies. researchgate.net
Applications in Glycomaterials Science and Supramolecular Chemistry (Non-Medical)
The unique structural features of this compound are being harnessed to create novel glycomaterials with tailored properties. The absence of the C2 hydroxyl group can influence the hydrogen-bonding networks within a material, leading to different self-assembly behaviors and material characteristics compared to their fully hydroxylated counterparts.
In supramolecular chemistry, researchers are exploring how the binding of methyl alpha-D-glucopyranoside to artificial receptors can be used to construct well-defined molecular architectures. nih.gov X-ray crystallography studies of complexes between methyl α-D-glucopyranoside and artificial receptors provide fundamental insights into the molecular features of carbohydrate recognition, which is crucial for designing new materials with specific binding properties. nih.gov
The ability to control the self-assembly of these glycosides opens up possibilities for creating new hydrogels, liquid crystals, and other soft materials. These "glycomaterials" have potential applications in areas such as sensing, separation technologies, and as scaffolds for catalysis. The versatility of methylglucoside (B8445300) and its derivatives as chemical intermediates allows for their use in the production of a wide array of products, including emulsifiers, thickening agents, and resins. wikipedia.org
Advanced Computational Modeling for Complex Glycoside Systems
Computational modeling has become an indispensable tool for understanding the structure, dynamics, and reactivity of complex glycoside systems. acs.org For this compound, computational methods are providing insights that are difficult or impossible to obtain through experimental means alone.
Quantum mechanics (QM) and molecular mechanics (MM) methods, often in a combined QM/MM approach, are used to model the glycosylation and deglycosylation steps in enzyme-catalyzed reactions. nih.gov These simulations can elucidate the reaction mechanisms at an atomic level, helping to rationalize experimental observations and guide the design of new enzyme inhibitors or engineered enzymes with altered specificities. nih.gov For example, computational studies have been instrumental in understanding how glycoside hydrolases can be converted into glycoside phosphorylases. nih.gov
Molecular dynamics (MD) simulations are employed to study the conformational landscape of this compound and its interactions with other molecules, such as water or protein receptors. lu.se These simulations provide a dynamic picture of how these glycosides behave in solution and how they bind to their targets. Free energy calculations can then be used to predict the binding affinities of different glycosides, aiding in the rational design of new biological probes and materials. lu.se
Advanced computational pipelines are being developed to systematically study the effects of mutations on enzyme-substrate binding and catalysis. mdpi.com By combining mutagenesis, kinetic characterization, X-ray crystallography, and computational calculations, researchers can gain a comprehensive understanding of the roles of individual amino acid residues in glucose binding and catalysis. mdpi.com This integrated approach is accelerating the pace of discovery in glycoscience.
Table 2: Key Computational Methods and Their Applications in Glycoside Research
| Computational Method | Application |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms, transition state analysis |
| Molecular Mechanics (MM) | Simulation of large biomolecular systems, protein-ligand docking |
| QM/MM | Studying enzymatic reactions in their protein environment |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of glycosides and their complexes |
| Free Energy Calculations | Predicting binding affinities and reaction barriers |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-deoxy-alpha-D-glucoside, and how can reaction conditions be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or glycosylation. For example, amination of D-glucal using Mn-based catalysts achieves stereoselectivity (11:1 gluco:manno configuration), followed by methylation with [13C]iodomethane and silver(I) oxide to introduce isotopic labels . Key parameters include temperature control (e.g., 0–25°C for amination) and stoichiometric ratios of reagents to minimize side products. Controlled hydrolysis (e.g., trifluoroacetic acid) can selectively remove protecting groups like acetyl or phthalimido moieties .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for analyzing glycosidic linkages and stereochemistry. For instance, -NMR can distinguish α/β anomers via coupling constants ( for α-configuration). Mass spectrometry (e.g., ESI-MS) confirms molecular weight and isotopic labeling efficiency, while IR spectroscopy identifies functional groups (e.g., C=O stretches from acetyl groups at ~1740 cm) .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity is validated via HPLC (e.g., C18 columns with acetonitrile/water gradients) and TLC (silica gel plates, visualized with sulfuric acid). Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and pH-dependent hydrolysis assays. Storage recommendations include inert atmospheres (argon) and desiccated conditions (-20°C) to prevent oxidation or hygroscopic degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthetic steps?
- Methodological Answer : Discrepancies in stereoselectivity (e.g., gluco vs. manno configurations) are addressed using isotopic labeling (e.g., -aminated intermediates) to track reaction pathways . Computational modeling (DFT calculations) can predict transition-state energies, guiding solvent selection (e.g., polar aprotic solvents like DMF) or catalyst design (e.g., chiral Mn complexes) to favor desired stereoisomers .
Q. How does this compound interact with glycosyltransferases, and what experimental designs elucidate its inhibitory/activatory roles?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) compare substrate turnover rates using radiolabeled UDP-glucose analogs. Competitive inhibition studies involve varying concentrations of methyl 2-deoxy-glucoside and monitoring values via Lineweaver-Burk plots. X-ray crystallography of enzyme-ligand complexes (e.g., β-glucosidase) identifies binding interactions at the active site .
Q. What methodologies enable the study of this compound as a non-metabolizable glucose analog in metabolic pathways?
- Methodological Answer : Radiolabeled - or -methyl 2-deoxy-glucoside is used in cell uptake assays (e.g., HEK293 cells expressing GLUT1 transporters). Metabolic flux analysis via LC-MS quantifies intracellular accumulation, while -NMR tracks analogs like 4-fluoro derivatives in real-time .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on the compound’s enzymatic hydrolysis rates across studies?
- Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., microbial vs. mammalian glycosidases) or assay conditions (pH, temperature). Standardize protocols using reference enzymes (e.g., almond β-glucosidase) and include positive controls (e.g., p-nitrophenyl glucoside). Meta-analysis of published values under identical conditions can identify outliers .
Comparative Structural Analysis
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
